
Application Notes and Protocols for
Cryopreservation and Thawing of Kidney

Organoids

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ogen

Cat. No.: B1671322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Kidney organoids derived from human pluripotent stem cells are invaluable tools for disease

modeling, drug screening, and regenerative medicine research. The ability to effectively

cryopreserve and thaw these complex 3D structures is crucial for establishing organoid

biobanks, enabling sample sharing between laboratories, and ensuring experimental

reproducibility. This document provides detailed protocols for the cryopreservation and thawing

of kidney organoids, comparing different methodologies and offering best practices to maintain

organoid viability, structural integrity, and functionality. Recent studies have highlighted the

superiority of vitrification techniques over traditional slow-freezing methods for preserving the

intricate cellular composition of kidney organoids.[1][2][3][4]

Data Summary: Comparison of Cryopreservation
Methods
The selection of a cryopreservation method significantly impacts the post-thaw viability and

integrity of kidney organoids. Below is a summary of quantitative data from a study comparing

two slow-freezing protocols and two vitrification protocols.
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Cryopreservation
Method

Cryoprotectant
Composition

Post-Thaw Viability
(%)[2][3][4]

Key Observations

Control (Unfrozen) N/A 99.4%
Baseline for

comparison.

Slow-Freezing 1 (SF1) 10% DMSO 79%

Moderate viability, but

a significant reduction

in regenerative

capacity after injury.[2]

[3]

Slow-Freezing 2 (SF2)
Commercial Freezing

Media
83%

Similar to SF1, with

moderate viability but

compromised

functionality post-

thaw.[2][3]

Vitrification 1 (V1)

20% DMSO, 20%

Ethylene Glycol, with

sucrose

91%

Superior viability and

preservation of both

podocytes and

tubules.[1][2][3]

Regenerative capacity

was not statistically

different from

unfrozen controls.[2]

[3][4]

Vitrification 2 (V2)
15% DMSO, 15%

Ethylene Glycol
26%

Low viability and

significant cellular

damage.[2][3][5]

Experimental Protocols
The following protocols are based on successful methods reported in recent literature.[1][2][3]

[4] The vitrification protocol (V1) is highly recommended for optimal post-thaw recovery.
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Protocol 1: Cryopreservation of Kidney Organoids by
Vitrification (V1 Method)
This protocol is designed for kidney organoids at approximately day 35 of differentiation.[1]

Materials:

Kidney organoids (Day 35 of differentiation)

Equilibration Solution: 7.5% DMSO + 7.5% Ethylene Glycol in a suitable basal medium

Vitrification Solution (V1): 20% DMSO + 20% Ethylene Glycol with sucrose in a suitable

basal medium[1][2][3]

Cryovials

Liquid Nitrogen Storage

Procedure:

Preparation: Pre-cool all solutions and equipment.

Organoid Collection: Gently collect kidney organoids from culture plates.

Equilibration:

Transfer organoids into the Equilibration Solution.

Incubate for a specified period to allow for cryoprotectant penetration.

Vitrification:

Carefully transfer the equilibrated organoids into the Vitrification Solution (V1).

Immediately load the organoids in a minimal volume of V1 solution into pre-labeled

cryovials.

Cryostorage:
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Plunge the cryovials directly into liquid nitrogen for rapid cooling and vitrification.

Transfer the vials to a long-term liquid nitrogen storage dewar.

Protocol 2: Thawing of Cryopreserved Kidney
Organoids
This protocol is a general procedure adaptable for organoids cryopreserved by either

vitrification or slow-freezing. The inclusion of a ROCK inhibitor in the post-thaw culture medium

can enhance cell survival.[6]

Materials:

Cryopreserved kidney organoids

Thawing Medium (e.g., complete culture medium) pre-warmed to 37°C

Extracellular Matrix (ECM) (e.g., Matrigel or BME)

Complete culture medium supplemented with ROCK inhibitor (e.g., 10 µM Y-27632)

6-well culture plates

Procedure:

Preparation: Pre-warm the thawing medium to 37°C. Prepare the culture plates and have the

ECM thawed on ice.

Rapid Thawing:

Retrieve a cryovial from liquid nitrogen storage.

Immediately immerse the lower half of the vial in a 37°C water bath until only a small ice

crystal remains. This process should be rapid, taking less than 2 minutes.

Washing:
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Aseptically transfer the contents of the vial to a 15 mL conical tube containing 10 mL of

pre-warmed thawing medium.

Centrifuge at 300 x g for 5 minutes to pellet the organoids.

Carefully aspirate the supernatant, being cautious not to disturb the loose organoid pellet.

[7]

Re-plating:

Gently resuspend the organoid pellet in ice-cold ECM.

Plate droplets of the organoid-ECM suspension onto a pre-warmed 6-well plate.

Invert the plate and incubate at 37°C for 15-20 minutes to allow the ECM to solidify.

Post-Thaw Culture:

Add 2 mL of pre-warmed complete culture medium supplemented with a ROCK inhibitor to

each well.

Culture the organoids under standard conditions (37°C, 5% CO2), changing the medium

every 2-3 days. Organoids should be cultured for at least 7 days to allow for recovery and

assessment of viability and growth.[1]

Visualized Workflows
Cryopreservation Workflow
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Caption: Vitrification workflow for kidney organoids.

Thawing and Recovery Workflow
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Caption: Thawing and recovery workflow for kidney organoids.
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Post-Thaw Quality Control
To ensure the integrity of the thawed kidney organoids, it is essential to perform quality control

assessments.

Viability Assessment: Perform a cell viability assay (e.g., Trypan Blue exclusion or live/dead

staining) on a subset of dissociated organoids immediately after thawing.[1]

Morphological Analysis: Monitor the size and morphology of the organoids daily for the first

week of culture.[1] Healthy organoids should resume growth.

Immunohistochemistry: After a 7-day recovery period, fix and stain organoids for key kidney

cell markers to confirm the presence and organization of different nephron segments.[1]

Recommended markers include:

LTL (Lotus Tetragonolobus Lectin): Proximal tubules

CDH1 (E-Cadherin): Distal nephrons and collecting ducts

PODXL (Podocalyxin): Podocytes

Functional Assays: To assess the functional integrity of the thawed organoids, consider

performing assays such as a cisplatin-induced injury model to evaluate their regenerative

capacity.[1][2][3]

By following these detailed protocols and quality control measures, researchers can confidently

cryopreserve and recover high-quality kidney organoids for a wide range of applications in

basic research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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